![molecular formula C19H21N3O4S B2973494 N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide CAS No. 921537-61-3](/img/structure/B2973494.png)
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide
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Description
“N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide” is a chemical compound that belongs to the class of oxindole derivatives . Oxindole derivatives have been found to exhibit a wide range of biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of oxindole derivatives often involves the use of acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil . The compounds are designed and synthesized in a series, and their effectiveness is tested against AChE .Chemical Reactions Analysis
Oxindole derivatives can undergo various chemical reactions. For instance, they can be used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .Mechanism of Action
Target of Action
The primary target of N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}butanamide is procaspase-3 , a key enzyme regulating apoptosis responses . This enzyme plays a crucial role in the regulation of cellular apoptotic pathways .
Mode of Action
N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}butanamide interacts with its target, procaspase-3, by activating it . This activation leads to the induction of apoptosis, a programmed cell death process .
Biochemical Pathways
The activation of procaspase-3 by N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}butanamide affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, including caspases .
Result of Action
The activation of procaspase-3 by N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}butanamide results in the induction of apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent .
Future Directions
Oxindole derivatives, including “N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide”, show promise in various fields, particularly in medicinal chemistry due to their bioactive properties . Future research could focus on further exploring their potential uses and improving their synthesis methods.
properties
IUPAC Name |
N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-4-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAAMGSNGNSFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide |
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